molecular formula C10H15O6PS B1609813 Toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester CAS No. 80792-13-8

Toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester

Cat. No.: B1609813
CAS No.: 80792-13-8
M. Wt: 294.26 g/mol
InChI Key: WGQMNJYLZXTHIN-UHFFFAOYSA-N
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Description

Toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester is an organic compound with the molecular formula C10H15O6PS and a molecular weight of 294.26 g/mol. It is also known by its IUPAC name, dimethoxyphosphorylmethyl 4-methylbenzenesulfonate. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester involves the reaction of toluene-4-sulfonic acid with dimethyl phosphite under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene . Industrial production methods may involve large-scale synthesis in a controlled environment to ensure high purity and yield.

Chemical Reactions Analysis

Toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into different phosphonate esters.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and sulfonate derivatives.

    Biology: This compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to other molecules, thereby modifying their chemical properties. This compound can interact with molecular targets such as enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Toluene-4-sulfonic acid dimethoxy-phosphorylmethyl ester can be compared with other similar compounds, such as:

    Toluene-4-sulfonic acid: A related compound that lacks the phosphorylmethyl ester group and is used as a strong organic acid in various chemical reactions.

    Dimethyl phosphite: A precursor used in the synthesis of this compound, which contains the phosphoryl group but lacks the sulfonate group.

The uniqueness of this compound lies in its dual functionality, combining the properties of both sulfonate and phosphonate esters, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

dimethoxyphosphorylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O6PS/c1-9-4-6-10(7-5-9)18(12,13)16-8-17(11,14-2)15-3/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQMNJYLZXTHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438330
Record name (Dimethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80792-13-8
Record name Dimethyl P-[[[(4-methylphenyl)sulfonyl]oxy]methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80792-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Dimethoxyphosphoryl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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